Butabarbital-d5

Description

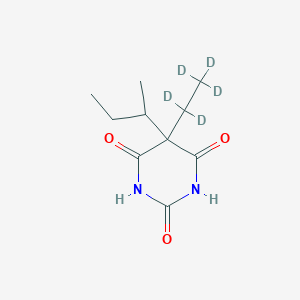

Structure

3D Structure

Properties

IUPAC Name |

5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIHAIZYIMGOAB-ZTIZGVCASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=O)NC1=O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661836 |

Source

|

| Record name | Butabarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215565-64-2 |

Source

|

| Record name | Butabarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of action of butabarbital compounds

Technical Guide for Drug Development Professionals

Executive Summary

Butabarbital (5-ethyl-5-sec-butylbarbituric acid) represents a distinct class of intermediate-acting barbiturates utilized primarily for their sedative-hypnotic properties. Unlike benzodiazepines, which increase the frequency of chloride channel opening events, butabarbital modulates the GABA-A receptor complex to increase the mean open duration of the chloride ionophore.[1] This fundamental mechanistic difference underpins its linear dose-response curve and higher ceiling for CNS depression. This guide dissects the molecular pharmacology, structure-activity relationships (SAR), and experimental protocols required to validate butabarbital’s activity in a drug discovery context.

Molecular Pharmacology: The GABA-A Interaction

The primary target of butabarbital is the Gamma-Aminobutyric Acid Type A (GABA-A) receptor , a ligand-gated ionotropic chloride channel.[2]

Allosteric Modulation Mechanism

Butabarbital binds to a distinct allosteric site on the GABA-A receptor, separate from the orthosteric GABA binding site (located at the

-

Binding Domain: Current structural biology models suggest barbiturates bind within transmembrane pockets at the

and -

Conformational Change: Binding stabilizes the receptor in the open-channel conformation, thereby increasing the affinity of the receptor for GABA.[3]

-

Direct Gating (High Concentration): At supraclinical concentrations, butabarbital possesses GABA-mimetic activity , capable of directly gating the chloride channel in the absence of GABA. This contrasts with benzodiazepines, which require GABA for effect.[4]

Synaptic Inhibition

The net result of this interaction is a massive influx of

-

Hyperpolarization: The resting membrane potential shifts from -70 mV toward the chloride equilibrium potential (-85 mV).

-

Shunting Inhibition: The open conductance reduces the membrane resistance, effectively "shunting" excitatory currents (e.g., AMPA/NMDA) and preventing the neuron from reaching the action potential threshold.

Structure-Activity Relationship (SAR)

The pharmacological profile of butabarbital is strictly dictated by its chemical structure.

| Structural Feature | Chemical Moiety | Pharmacological Consequence |

| 5,5-Disubstitution | Ethyl + sec-Butyl groups | Essential for sedative activity.[1] Unsubstituted (barbituric acid) is inactive because it is too acidic and cannot cross the BBB. |

| C5 Side Chain Length | sec-Butyl (Branched) | Provides optimal lipophilicity (logP ~1.7) for intermediate onset and duration. Branching increases potency compared to straight chains (e.g., n-butyl). |

| N1/N3 Substitution | Hydrogen (Unsubstituted) | Maintains susceptibility to tautomerization; N-methylation (e.g., methohexital) would shorten duration and increase convulsant liability. |

| C2 Moiety | Oxygen (Oxybarbiturate) | Slower onset compared to thiobarbiturates (sulfur at C2, e.g., thiopental). |

Visualization: Signaling Pathway

The following diagram illustrates the differential modulation of the GABA-A receptor by butabarbital compared to benzodiazepines and endogenous GABA.

Figure 1: Mechanism of Action. Butabarbital stabilizes the open channel state, distinct from BZD frequency modulation.

Experimental Validation Framework

To rigorously validate the mechanism of action of a butabarbital compound, two complementary assays are required: Radioligand Binding (structural) and Whole-Cell Patch Clamp (functional).

Protocol A: [35S]TBPS Radioligand Binding Assay

Rationale: t-Butylbicyclophosphorothionate (TBPS) binds to the chloride channel pore. Barbiturates allosterically displace TBPS. This assay confirms the drug interacts with the pore-gating mechanism.

Self-Validating Step: The inclusion of a saturating concentration of GABA (10 µM) should enhance the displacement potency of butabarbital, confirming positive allosteric coupling.

Workflow:

-

Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min. Wash 3x to remove endogenous GABA.

-

Incubation:

-

Ligand: 2 nM [35S]TBPS.

-

Test Compound: Butabarbital (10 nM - 100 µM).

-

Buffer: 200 mM KBr, 50 mM Tris-citrate (KBr is critical to stabilize the TBPS site).

-

Time: Incubate for 90 minutes at 25°C.

-

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Rationale: Directly measures the chloride current (

Workflow:

-

Cell System: HEK293 cells transiently transfected with human

GABA-A receptor cDNAs. -

Solutions:

-

Internal (Pipette): 140 mM CsCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP (pH 7.3). High chloride sets

to ~0 mV. -

External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

-

Recording:

-

Establish Giga-ohm seal and break-in (whole-cell configuration).

-

Voltage clamp at -60 mV.

-

-

Application:

-

Apply GABA EC20 (concentration producing 20% max response) for 2 seconds.

-

Washout (30s).

-

Co-apply GABA EC20 + Butabarbital (varying concentrations).

-

-

Data Analysis: Calculate Potentiation (%) :

.

Metabolic & Pharmacokinetic Profile

Understanding the metabolic fate is crucial for interpreting in vivo duration of action.

-

Metabolism: Hepatic oxidation via CYP2C9 and CYP2C19 (primary) and CYP3A4 (secondary).

-

Biotransformation: The sec-butyl side chain is oxidized to a carboxylic acid or ketone derivative (inactive), which is then glucuronidated and excreted renally.

-

Enzyme Induction: Butabarbital induces CYP2B and CYP3A4 subfamilies, leading to auto-induction (increased clearance of itself over time) and potential drug-drug interactions (e.g., reducing efficacy of oral contraceptives or warfarin).

Figure 2: [35S]TBPS Binding Assay Workflow for validating pore interaction.

References

-

Barbiturate Mechanism of Action : Barbiturates act as positive allosteric modulators and, at higher doses, as agonists of GABAA receptors.[5] Wikipedia.

-

Structure-Activity Relationship : 5,5-disubstituted barbituric acid is the prime requirement for the barbiturates to be sedative hypnotics.[1] GPAT India.

-

TBPS Binding Assay Protocol : Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain. British Journal of Pharmacology.

-

Pharmacokinetics & Metabolism : Butabarbital has a particularly fast onset of effects and short duration of action compared to other barbiturates.[6] PubChem.[6][7]

-

Electrophysiology of GABA Receptors : Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central.

-

Enzyme Induction : Effects of barbiturates on the hepatic cytochrome P-450 dependent enzyme system. PubMed.

Sources

- 1. BUTABARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. m.youtube.com [m.youtube.com]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Barbiturate - Wikipedia [en.wikipedia.org]

- 6. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butabarbital Sodium | C10H15N2NaO3 | CID 23690439 - PubChem [pubchem.ncbi.nlm.nih.gov]

mass spectrometry fragmentation pattern of Butabarbital-d5

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Butabarbital-d5

Butabarbital (5-ethyl-5-sec-butylbarbituric acid) is a short-to-intermediate acting barbiturate historically prescribed for its sedative and hypnotic properties.[1][2] As a member of a class of drugs with a narrow therapeutic index and potential for abuse, its accurate quantification in biological matrices is paramount for clinical toxicology, forensic analysis, and pharmacokinetic studies. The gold standard for such quantification is mass spectrometry, typically coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC).

The inherent challenge with any quantitative mass spectrometry is managing analytical variability arising from sample preparation, matrix effects, and instrument performance. To achieve the highest degree of accuracy and precision, the stable isotope-labeled internal standard (SIL-IS) method is the universally accepted best practice. This compound, a deuterated analog of the parent drug, serves this critical role.[3] This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the fragmentation patterns of butabarbital and its d5-labeled internal standard, explaining the causal mechanisms that underpin robust analytical method development.

1.1 The Critical Role of this compound in Quantitative Analysis

A SIL-IS like this compound is the ideal internal standard because it co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical chemical and physical properties during extraction and ionization.[4][5] Its mass difference ensures it is distinguishable by the mass spectrometer. By adding a known concentration of this compound to every sample, calibrator, and quality control, it serves as a reliable proxy. Any loss of analyte during sample preparation or any suppression or enhancement of the ion signal due to the sample matrix will affect the SIL-IS to the same degree as the target analyte. The final quantification is based on the ratio of the analyte response to the internal standard response, thereby correcting for these variations and ensuring a self-validating, trustworthy protocol.[6]

1.2 Overview of Analytical Platforms: GC-MS and LC-MS/MS

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for barbiturate analysis.[7][8][9] However, the choice of platform dictates the type of ionization and, consequently, the entire fragmentation cascade.

-

GC-MS typically employs Electron Ionization (EI), a high-energy, "hard" ionization technique that induces extensive and often complex fragmentation.[7]

-

LC-MS/MS most commonly uses Electrospray Ionization (ESI), a "soft" ionization technique that typically preserves the molecular ion, which is then subjected to controlled fragmentation in the collision cell. For barbiturates, ESI is usually performed in negative ion mode due to the acidic nature of the N-H protons on the barbiturate ring.[8][10]

Foundational Principles of Barbiturate Mass Spectrometry

Barbiturates are notoriously susceptible to dissociation in a mass spectrometer. Their structure, featuring alkyl side chains on a non-aromatic heterocyclic ring with multiple carbonyl and amine groups, makes them prone to extensive fragmentation and rearrangement upon ionization.[7][11][12] This can make structural elucidation challenging and highlights the need for well-characterized fragmentation pathways for reliable identification. Hard ionization techniques like EI often fail to produce a significant molecular ion peak, complicating initial identification without library matching.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In GC-MS, analytes are vaporized and bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M+•) that is energetically unstable and rapidly fragments.

3.1 Electron Ionization (EI) Fragmentation Mechanism of Butabarbital

The molecular weight of butabarbital (C10H16N2O3) is 212.25 g/mol .[2] Its EI mass spectrum is characterized by several intense fragment ions rather than a prominent molecular ion. The primary fragmentation pathways involve cleavages of the two alkyl groups at the C5 position.[11][12]

Key observed fragments for butabarbital include m/z 183, 156, and 141.[2]

-

Formation of m/z 183 ([M-C2H5]+): This ion arises from a simple alpha-cleavage, with the loss of the ethyl group (mass 29 Da) from the molecular ion. This is a common and predictable fragmentation for molecules with ethyl substituents.

-

Formation of m/z 156: This is a highly characteristic and often the base peak for many C5-disubstituted barbiturates. Its formation involves the loss of the larger sec-butyl side chain (mass 57 Da) accompanied by a hydrogen rearrangement. The resulting ion is a stable, resonance-delocalized structure containing the barbiturate ring and the remaining ethyl group.

-

Formation of m/z 141: This fragment can be formed via multiple pathways, including the subsequent loss of a methyl group from the m/z 156 ion or other complex rearrangements.

3.2 Elucidating the this compound Fragmentation Pattern

The utility of this compound as an internal standard in GC-MS hinges on its fragmentation producing at least one unique, high-intensity ion that is shifted in mass from any major butabarbital fragment. The position of the deuterium labels is critical. Assuming the common synthetic route where the ethyl group is labeled (C2D5), the molecular weight shifts to ~217 Da.

-

Molecular Ion (M'+•): m/z 217.

-

Loss of the sec-butyl group (-C4H9•): The loss of the unlabeled side chain (57 Da) would result in a fragment at m/z 161 (217 - 56, accounting for H rearrangement). This provides a clean +5 Da shift from the m/z 156 base peak of the unlabeled analyte, making the 161 m/z ion an excellent choice for quantification of the internal standard.

-

Loss of the deuterated ethyl group (-C2D5•): The mass of a C2D5 radical is ~34 Da. Loss of this group from the m/z 217 molecular ion would yield a fragment at m/z 183 (217 - 34). This is problematic, as it creates an ion with the same nominal mass as a major fragment of the unlabeled analyte, leading to isotopic cross-contribution and compromising quantification.[6]

Therefore, the selection of the monitored ion is crucial. Monitoring the transition corresponding to the loss of the unlabeled side chain (m/z 161 for the IS) is the scientifically sound choice.

Table 1: Key EI Fragments for Butabarbital and this compound (assuming d5 on ethyl group)

| Analyte | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Postulated Neutral Loss | Rationale for Use |

| Butabarbital | 212 | 156 | C4H8 (sec-butylene) | High intensity, characteristic fragment. Ideal for quantification. |

| Butabarbital | 212 | 183 | C2H5 (ethyl radical) | Confirmatory ion. |

| This compound | 217 | 161 | C4H8 (sec-butylene) | High intensity, shifted +5 Da from analyte quantifier. Ideal IS ion. |

| This compound | 217 | 183 | C2D5 (d5-ethyl radical) | Avoid. Creates isobaric interference with analyte fragment. |

Diagram 1: Proposed EI Fragmentation of Butabarbital

Caption: Proposed EI fragmentation pathway for Butabarbital.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers superior specificity and often higher sensitivity for analyzing drugs in complex biological matrices like blood and urine.[9] The standard workflow involves soft ionization followed by tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).

4.1 Electrospray Ionization (ESI) in Negative Mode

Butabarbital, with its two acidic N-H protons (pKa ~7-8), readily loses a proton in the ESI source, especially with a basic mobile phase, to form a stable deprotonated molecule, [M-H]-.

-

Butabarbital Precursor Ion: m/z 211.1

-

This compound Precursor Ion: m/z 216.1

4.2 Collision-Induced Dissociation (CID) of Butabarbital and this compound

The selected precursor ions are isolated in the first quadrupole, passed into a collision cell filled with an inert gas (e.g., argon), and fragmented through energetic collisions. The resulting product ions are then analyzed in the third quadrupole. The key is to identify specific and intense precursor-to-product ion transitions.

While the exact fragmentation pathways can be complex, they generally involve the cleavage and loss of the alkyl side chains or opening of the barbiturate ring. The goal is to find a transition where the deuterated portion is retained in the product ion for the internal standard, providing a predictable mass shift.

Table 2: Representative MRM Transitions for Quantitative LC-MS/MS Analysis

| Compound | Precursor Ion [M-H]- (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Notes |

| Butabarbital | 211.1 | 168.1 | 125.1 | The quantifier (168.1) likely corresponds to the loss of C3H7 from the sec-butyl group. The qualifier provides additional confirmation. |

| This compound | 216.1 | 173.1 | 130.1 | The +5 Da shift in both quantifier and qualifier transitions confirms the label is retained, providing an ideal internal standard for robust quantification. |

Note: The exact m/z values and collision energies must be empirically optimized on the specific mass spectrometer being used.

Practical Application: A Validated Protocol Outline

A self-validating system is built on a foundation of rigorous experimental design. The following outlines a typical workflow.

5.1 Experimental Workflow

-

Sample Preparation: To a fixed volume of sample (e.g., 100 µL of urine or plasma), add the this compound internal standard solution.[10]

-

Extraction: Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove matrix interferences.

-

Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

LC Separation: Inject the sample onto a C18 reverse-phase column for chromatographic separation.[8][9]

-

MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in negative ESI and MRM mode, monitoring the transitions specified in Table 2.

-

Quantification: Calculate the peak area ratio of the butabarbital quantifier transition to the this compound quantifier transition. Determine the concentration from a calibration curve constructed using the same method.

Diagram 2: Quantitative Analysis Workflow using SIL-IS

Caption: Standard workflow for validated quantitative analysis.

Conclusion: Synthesizing the Data for Robust Analysis

Understanding the fundamental fragmentation mechanisms of butabarbital and its deuterated internal standard, this compound, is not an academic exercise; it is the cornerstone of developing robust, reliable, and defensible quantitative methods. For GC-MS, the key is to leverage the characteristic loss of the sec-butyl side chain, leading to the m/z 156 ion for the analyte and the corresponding shifted m/z 161 ion for the d5-labeled standard. For the more specific and sensitive LC-MS/MS analysis, monitoring the precursor and product ions in MRM mode provides unparalleled selectivity, with the stable isotope label ensuring the highest level of analytical accuracy. By grounding experimental choices in the causal chemistry of ion formation, researchers can build self-validating systems that deliver trustworthy results in any drug development or clinical setting.

References

- Determination of Barbiturates by Femtosecond Ioniz

- A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol. Agilent.

- Butabarbital. PharmaCompass.com.

- This compound (CRM). Cayman Chemical.

- Butabarbital.

- Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry.

- Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry.

- Mass spectra and structures of secobarbital (A); secobarbital-d 5 (B); and pentobarbital (C)-all as di-butyl-derivatives.

- Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. Oxford Academic.

- Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry.

- Analysis of Barbitur

- Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. PubMed.

- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M

Sources

- 1. Butabarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: The Subtle Power of a Single Neutron

An In-Depth Technical Guide to the Purpose of Deuterium Labeling in Drug Analysis

In the landscape of modern drug discovery and development, precision and accuracy are paramount. From quantifying a drug's concentration in a patient's plasma to understanding its metabolic fate, every decision is data-driven. One of the most elegant and powerful tools available to the analytical scientist is the strategic substitution of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D). This seemingly minor structural modification—the addition of a single neutron—unlocks a suite of analytical capabilities that are fundamental to modern pharmaceutical analysis.[1]

Deuterium labeling is not merely about adding mass; it leverages a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) to provide profound insights and tangible advantages.[][3] The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[4][5] Consequently, more energy is required to break a C-D bond, which can significantly slow down chemical reactions where C-H bond cleavage is the rate-limiting step.[][3] This principle is the cornerstone of deuterium's utility, enabling its application in three critical areas of drug analysis: as the gold standard for internal standards in quantitative bioanalysis, as a mechanistic probe in metabolism studies, and as a strategy to enhance the pharmacokinetic properties of drugs themselves.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core purposes of deuterium labeling. It moves beyond simple definitions to explain the causality behind experimental choices, offering field-proven insights into the application of this indispensable technique.

The Gold Standard: Deuterium-Labeled Internal Standards in Quantitative Bioanalysis

The most widespread application of deuterium labeling in drug analysis is in the synthesis of internal standards (IS) for quantitative mass spectrometry (MS).[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of bioanalytical methods to ensure data integrity for clinical and nonclinical studies.[8][9] A suitable internal standard is a critical component of this validation.

Causality: Why a Deuterated IS is Superior

Liquid chromatography-mass spectrometry (LC-MS) is the workhorse for quantifying drugs in complex biological matrices like plasma or urine. However, the accuracy of this technique can be compromised by several factors, including sample loss during extraction, variability in instrument response, and matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte.[10]

An ideal internal standard is a compound added at a known concentration to every sample, standard, and quality control (QC) at the beginning of the sample preparation process.[8] It should behave as identically to the analyte as possible throughout extraction, chromatography, and ionization. By tracking the IS signal, one can normalize the analyte signal, thereby correcting for variability.

This is where deuterium-labeled standards excel. As stable isotope-labeled (SIL) analogs, they are chemically identical to the analyte, ensuring they:

-

Co-elute chromatographically: They have nearly identical retention times to the unlabeled drug.

-

Exhibit similar extraction recovery: They are lost or recovered to the same extent as the analyte during sample processing.

-

Experience identical ionization effects: They are suppressed or enhanced by the matrix in the same way as the analyte.[7]

Despite this near-identical chemical behavior, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[11] This combination of properties makes deuterated compounds the preferred choice for internal standards, leading to highly accurate and reproducible results.[7][10]

Experimental Protocol: Bioanalytical Method Validation Using a Deuterated IS

The following is a generalized workflow for validating an LC-MS/MS method for the quantification of a drug in human plasma, adhering to the principles outlined in the ICH M10 guidance.[9]

Objective: To validate a method for its selectivity, accuracy, precision, and stability.

Methodology:

-

Stock Solution Preparation: Prepare separate, authenticated stock solutions of the analyte (drug) and the deuterated internal standard (e.g., Drug-d4) in an appropriate organic solvent.

-

Calibration Standards & Quality Controls (QCs): Spike blank human plasma with the analyte stock solution to create a series of calibration standards covering the expected concentration range. The lowest standard defines the Lower Limit of Quantification (LLOQ). Separately, prepare QCs at a minimum of four levels: LLOQ, low, medium, and high concentrations.

-

Sample Preparation (Protein Precipitation - Example):

-

Aliquot 50 µL of each standard, QC, and study sample into a 96-well plate.

-

Add 10 µL of the deuterated IS working solution to every well (except blank matrix wells).

-

Vortex-mix briefly.

-

Add 200 µL of cold acetonitrile (protein precipitation agent) to each well.

-

Vortex-mix thoroughly for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Analyze the prepared samples. The mass spectrometer is set to monitor at least one specific mass transition for the analyte and one for the deuterated IS.

-

Data Processing: For each injection, calculate the peak area ratio of the analyte to the IS.

-

Calibration Curve Construction: Plot the peak area ratios of the calibration standards against their nominal concentrations. Apply a linear regression (typically with 1/x² weighting) to generate a calibration curve.

-

Validation Assessment:

-

Selectivity: Analyze at least six different sources of blank plasma to ensure no endogenous peaks interfere with the analyte or IS.[12]

-

Accuracy & Precision: Analyze replicate QCs (n≥5) at each concentration level across multiple days. The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) must not exceed 15% (20% at the LLOQ).[12]

-

Stability: Assess the stability of the analyte in plasma under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) by analyzing QCs stored under these conditions against a freshly prepared calibration curve.[13]

-

Data Presentation: Key Bioanalytical Validation Parameters

| Parameter | Acceptance Criteria (ICH M10) | Purpose |

| Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix. | Ensures the method measures only the intended drug. |

| Calibration Curve | r² ≥ 0.99 is recommended. 75% of standards must meet accuracy criteria. | Establishes the relationship between response and concentration. |

| Accuracy (Within-run & Between-run) | Mean concentration within ±15% of nominal (±20% at LLOQ).[12] | Measures the closeness of measured values to the true value. |

| Precision (Within-run & Between-run) | CV ≤ 15% (≤ 20% at LLOQ). | Measures the reproducibility of the results. |

| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision. | Evaluates the impact of the biological matrix on ionization. |

| Stability | Analyte concentration remains within ±15% of the baseline value. | Confirms the drug does not degrade during sample handling and storage. |

Visualization: Quantitative Analysis Workflow

Caption: Workflow for quantitative analysis using a deuterated internal standard.

A Mechanistic Probe: Elucidating Drug Metabolism Pathways

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its safety and efficacy.[14] Deuterium labeling serves as an invaluable tool for elucidating complex metabolic pathways and identifying the enzymes responsible.

Causality: Leveraging the Kinetic Isotope Effect (KIE)

Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[3][15] By strategically replacing a hydrogen atom at a potential site of metabolism with deuterium, scientists can probe the importance of that position to the drug's overall clearance.

If metabolism at the deuterated site is slowed significantly (a phenomenon known as the Deuterium Kinetic Isotope Effect ), several outcomes can be observed:

-

Reduced Rate of Metabolism: The parent drug disappears more slowly in in vitro systems (e.g., liver microsomes), indicating that the deuterated position is a significant metabolic "soft spot."[16]

-

Metabolic Switching: The metabolic machinery of the cell may shift to an alternative, non-deuterated site on the molecule. This results in a different metabolite profile, providing clear evidence of multiple competing metabolic pathways.

-

Identification of Rate-Limiting Steps: The magnitude of the KIE (expressed as the ratio of reaction rates, kH/kD) provides insight into the transition state of the reaction, helping to confirm whether C-H bond cleavage is indeed the rate-limiting step.[]

This approach allows researchers to pinpoint metabolically labile sites, understand the mechanisms of metabolite formation, and predict potential drug-drug interactions.[17][18]

Experimental Protocol: In Vitro Metabolic Stability Assay with KIE Assessment

Objective: To compare the metabolic rate of a parent drug (Drug-H) and its deuterated analog (Drug-D) and determine the KIE.

Methodology:

-

System Preparation: Prepare an incubation mixture containing pooled human liver microsomes (a source of CYP enzymes) and a NADPH-regenerating system (cofactor required for CYP activity) in a phosphate buffer.

-

Incubation:

-

Pre-warm the microsomal mixture to 37°C.

-

Initiate the metabolic reaction by adding a low concentration (e.g., 1 µM) of either Drug-H or Drug-D.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing a deuterated internal standard) to quench the reaction.

-

-

Sample Analysis:

-

Process the quenched samples as described in the bioanalysis protocol (Section 1).

-

Analyze the samples via LC-MS/MS to quantify the remaining percentage of the parent drug (Drug-H or Drug-D) at each time point.

-

-

Data Analysis:

-

Plot the natural log of the percent remaining of the parent drug versus time for both Drug-H and Drug-D.

-

The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) for each compound using the formula: t½ = 0.693 / k.

-

Calculate the KIE on the rate of metabolism as KIE = kH / kD.

-

Data Presentation: Hypothetical Metabolic Stability Comparison

| Compound | In Vitro Half-life (t½, min) | Elimination Rate Constant (k, min⁻¹) | KIE (kH / kD) | Interpretation |

| Drug-H | 15 | 0.0462 | - | Baseline metabolic rate. |

| Drug-D | 60 | 0.0116 | 4.0 | Deuteration at the target site significantly slows metabolism. |

Visualization: The Deuterium Kinetic Isotope Effect

Caption: The C-D bond requires more energy to break, slowing the reaction rate (kD < kH).

A Therapeutic Strategy: Deuteration to Enhance Pharmacokinetic Profiles

The insights gained from metabolism studies lead to a compelling therapeutic strategy: if metabolism can be slowed at a specific site, can this be used to create better drugs? This concept, known as "deuterated drugs" or precision deuteration, has moved from theory to clinical reality with the FDA approval of drugs like deutetrabenazine.[1][16]

Causality: Translating the KIE into Clinical Benefit

By replacing hydrogen with deuterium at key metabolic soft spots, drug developers can intentionally slow down a drug's clearance from the body.[16][19] This application of the KIE can lead to several significant improvements in a drug's pharmacokinetic (PK) profile:

-

Increased Half-Life and Exposure: Slower metabolism means the drug stays in the body longer, potentially allowing for less frequent dosing (e.g., once a day instead of twice a day), which can improve patient compliance.[5][19]

-

Reduced Peak-to-Trough Fluctuations: Slower clearance can lead to more stable plasma concentrations, keeping the drug within its therapeutic window and avoiding spikes that might cause side effects.[]

-

Decreased Formation of Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuterating the site responsible for its formation can reduce the production of that toxic species, leading to a safer drug.[20][21]

-

Improved Bioavailability: For some drugs, extensive first-pass metabolism in the liver limits the amount that reaches systemic circulation. Slowing this process can increase the drug's overall exposure.

This strategy is not a universal solution; it is only effective when C-H bond cleavage is a key part of the drug's clearance and when altering that clearance pathway is therapeutically beneficial.[21] However, when applied correctly, it is a powerful tool in medicinal chemistry.[22]

Visualization: Conceptual Impact of Deuteration on PK

Caption: Deuteration can lower the Cmax and increase the half-life of a drug.

Conclusion

Deuterium labeling is a cornerstone of modern drug analysis, offering a unique combination of subtlety and power. Its applications are driven by fundamental physicochemical principles, primarily the kinetic isotope effect. As a component of internal standards, it provides the accuracy and robustness required for regulatory-compliant bioanalysis. As a mechanistic probe, it illuminates the intricate pathways of drug metabolism, guiding chemists to design more stable and predictable molecules. Finally, as a therapeutic strategy, precision deuteration allows for the fine-tuning of a drug's pharmacokinetic profile, leading to safer and more effective medicines. For the drug development scientist, a thorough understanding of the purpose and application of deuterium labeling is not just beneficial—it is essential for navigating the complexities of bringing a new therapeutic from the bench to the bedside.

References

- Why Deuterium Labelled Drug Standards Matter in Pharma. (n.d.). SV ChemBioTech.

- Deuterium Labeled Products-Medical Research. (n.d.). Isotope Science / Alfa Chemistry.

- Pirali, T., Serafini, M., Cargnin, S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

- Patil, S., Sahani, S., Rane, K., et al. (2022). A Study on Deuterium: An Isotope of Hydrogen for Drug Development. International Journal of Pharmaceutical and Phytopharmacological Research.

- Deuterated Drug Discovery - Deuterium(2H) Labeling. (2024). BOC Sciences YouTube Channel.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (n.d.). BOC Sciences.

-

Deuterated drug. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

- Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace.

-

Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. Retrieved February 4, 2026, from [Link]

- Munir, R., Zahoor, A. F., Khan, S. G., & Ahmad, M. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. ResearchGate.

- Hulikal, V. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

Scott, G. R., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Retrieved February 4, 2026, from [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc..

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved February 4, 2026, from [Link]

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. Retrieved February 4, 2026, from [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. Retrieved February 4, 2026, from [Link]

-

Harbeson, S. L., & Tung, R. D. (2014). Deuterium in Drug Discovery and Development. ResearchGate. Retrieved February 4, 2026, from [Link]

- Landvatter, S. W., & Tyburski, R. (n.d.). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich.

- Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. (n.d.). BenchChem.

-

Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved February 4, 2026, from [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed. Retrieved February 4, 2026, from [Link]

-

Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved February 4, 2026, from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved February 4, 2026, from [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. YouTube Channel.

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation. Retrieved February 4, 2026, from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. Retrieved February 4, 2026, from [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. fda.gov [fda.gov]

- 9. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. database.ich.org [database.ich.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deuterated drug - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 22. researchgate.net [researchgate.net]

pharmacokinetic differences between Butabarbital and Butabarbital-d5

An In-Depth Technical Guide to the Pharmacokinetic Differences Between Butabarbital and Deuterated Butabarbital

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacokinetics of butabarbital, a well-established intermediate-acting barbiturate. It further delves into the principles of isotopic substitution, specifically deuteration, to predict and understand the potential pharmacokinetic differences in a deuterated analog, Butabarbital-d5. By leveraging the kinetic isotope effect (KIE), deuteration of drug molecules at sites of metabolism can significantly alter their pharmacokinetic profiles, often leading to reduced metabolic rates, prolonged half-lives, and increased overall exposure. This guide explains the causal mechanisms, outlines a robust experimental framework for comparative analysis, and discusses the critical importance of the specific site of deuteration. While commercially available this compound is deuterated on the ethyl group and primarily serves as an analytical internal standard, we will explore the hypothetical, yet mechanistically probable, pharmacokinetic shift that would occur if deuteration were applied to the primary site of metabolism—the sec-butyl group. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Butabarbital: A Pharmacological Overview

Butabarbital is a barbiturate derivative that acts as a non-selective central nervous system (CNS) depressant.[1] Its primary therapeutic applications are as a sedative and hypnotic for the short-term treatment of insomnia.[2]

Mechanism of Action: Like other barbiturates, butabarbital potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor.[3][4] This action increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a generalized depressant effect on the CNS.[3][4]

Chemical and Physical Properties:

-

IUPAC Name: 5-butan-2-yl-5-ethyl-1,3-diazinane-2,4,6-trione[5]

-

Molecular Formula: C₁₀H₁₆N₂O₃[5]

-

Molar Mass: 212.249 g·mol⁻¹[5]

Butabarbital is classified as a Schedule III controlled substance in the United States due to its potential for abuse and dependence.[2]

The Pharmacokinetic Profile of Butabarbital

The clinical efficacy and safety profile of butabarbital are dictated by its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Absorption: Butabarbital is well absorbed from the gastrointestinal tract following oral administration, with an onset of action between 45 and 60 minutes.[1][3] The rate of absorption can be increased if taken as a dilute solution or on an empty stomach.[1]

Distribution: As a weak acid, butabarbital is rapidly and widely distributed to all tissues and fluids, with significant concentrations found in the brain, liver, and kidneys.[1]

Metabolism: The biotransformation of butabarbital is the most critical determinant of its duration of action.

-

Primary Site: Metabolism occurs almost exclusively in the liver.[5]

-

Enzymatic System: The hepatic microsomal enzyme system, particularly cytochrome P450 (CYP) enzymes, is responsible for its metabolism.[1][4]

-

Primary Pathway: The principal metabolic pathway is the oxidation of the sec-butyl substituent at the C5 position.[2][5][6] This process transforms butabarbital into inactive, more polar metabolites such as alcohols, ketones, or carboxylic acids, which can be readily excreted.[5] The excretion of unchanged butabarbital in the urine is negligible.[1]

Excretion: The inactive metabolites are primarily excreted in the urine.[1][5] The average plasma half-life of butabarbital in adults is approximately 100 hours, classifying it as an intermediate-acting barbiturate.[1][5]

Caption: Metabolic pathway of Butabarbital.

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[7][8]

Causality Behind the KIE: The basis of the KIE lies in the fundamental physics of chemical bonds. Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[8] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, and more energy is required to cleave a C-D bond compared to a C-H bond.[7][]

Application in Drug Development: In drug metabolism, many Phase I reactions catalyzed by CYP enzymes involve the cleavage of a C-H bond as the rate-determining step.[7][10] By strategically replacing a hydrogen atom at a site of metabolism with deuterium, the rate of that metabolic reaction can be slowed.[11][12] This can lead to several desirable pharmacokinetic outcomes:

-

Reduced Rate of Metabolism: The drug is broken down more slowly.

-

Increased Half-Life (T½): The drug remains in the body for a longer period.[12][13]

-

Increased Total Drug Exposure (AUC): The overall amount of drug the body sees over time is increased.

-

Reduced Formation of Metabolites: This can be particularly beneficial if a metabolite is associated with toxicity.

The U.S. FDA considers deuterated drugs to be new chemical entities (NCEs), providing a distinct regulatory pathway.[14][15]

This compound: A Strategic Analysis of Deuteration

The term "this compound" refers to a butabarbital molecule where five hydrogen atoms have been replaced with deuterium. Commercially available reference standards of this compound are specifically deuterated on the ethyl group (5-ethyl-d5).[16][17]

The Criticality of Deuteration Site: As established, the primary metabolic site of butabarbital is the sec-butyl group.[2][5] Since the commercially available this compound has deuterium atoms on the ethyl group—a site not directly involved in the rate-limiting metabolic cleavage—it is not expected to exhibit a significant KIE. Its pharmacokinetic profile would likely be very similar to that of non-deuterated butabarbital. For this reason, its primary application is as a stable-labeled internal standard for the accurate quantification of butabarbital in biological samples using mass spectrometry.[16][17][18]

Hypothetical Pharmacokinetics of Metabolically-Targeted this compound: To illustrate the potential of the KIE, we will consider a hypothetical this compound where deuteration occurs at a metabolically active position on the sec-butyl group. In this scenario, a significant alteration of the pharmacokinetic profile is predicted.

Table 1: Predicted Comparative Pharmacokinetic Parameters

| Parameter | Butabarbital (Reported) | Hypothetical this compound (Metabolically Deuterated - Predicted) | Rationale for Predicted Change |

| Metabolism Rate | Normal (CYP450-mediated) | Decreased | KIE slows the rate-limiting oxidation of the deuterated sec-butyl group.[10][12] |

| Half-Life (T½) | ~100 hours[1][5] | > 100 hours (Increased) | Slower metabolism leads to slower elimination from the body.[13] |

| Total Exposure (AUC) | Baseline | Increased | Decreased clearance results in higher overall drug concentration over time. |

| Clearance (CL) | Baseline | Decreased | Reduced metabolic breakdown is the primary driver of decreased clearance. |

| Maximum Concentration (Cmax) | Baseline | Potentially Increased | Slower initial metabolism may lead to a higher peak concentration. |

Experimental Protocol: Comparative Pharmacokinetic Study

This section outlines a self-validating protocol to definitively characterize and compare the pharmacokinetic profiles of Butabarbital and a hypothetical, metabolically-deuterated this compound.

Objective: To determine the key pharmacokinetic parameters (T½, Cmax, AUC, CL) of Butabarbital versus a metabolically-deuterated this compound following oral administration in a rodent model.

Materials:

-

Test Articles: Butabarbital, hypothetical this compound (deuterated on the sec-butyl group).

-

Internal Standard (IS): Commercially available this compound (deuterated on the ethyl group).[16]

-

Animals: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old.

-

Reagents: Acetonitrile, Formic Acid, Water (LC-MS grade), Heparin.

Methodology:

Step 1: Animal Acclimation and Dosing

-

Acclimate rats for at least 7 days with free access to food and water.

-

Fast animals overnight (approx. 12 hours) prior to dosing.

-

Prepare a dosing solution of each test article (e.g., in 0.5% carboxymethylcellulose) at a concentration suitable for a 5 mg/kg dose.

-

Administer a single 5 mg/kg oral gavage dose of either Butabarbital or the hypothetical this compound to the respective groups.

Step 2: Serial Blood Sampling

-

Collect blood samples (~150 µL) from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.

-

Collect samples into heparinized tubes.

-

Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma.

-

Transfer plasma to clearly labeled cryovials and store at -80°C until analysis.

Step 3: Bioanalytical Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard (this compound, ethyl-deuterated). The IS is crucial for correcting for any variability during sample processing and analysis.

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

-

Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. The choice of this technology is based on its superior sensitivity and specificity, allowing for the simultaneous detection of the parent drug and its deuterated analog without interference.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution mobile phase (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Develop specific parent-to-daughter ion transitions for Butabarbital, the deuterated test article, and the deuterated internal standard.

-

Quantification: Generate a calibration curve using standards of known concentrations. Quantify the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

Step 5: Pharmacokinetic Data Analysis

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data for each animal.

-

Calculate the mean and standard deviation for all parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, T½, CL/F) for each group.

-

Perform statistical analysis (e.g., t-test) to determine if the differences between the two groups are statistically significant.

Caption: Workflow for the comparative pharmacokinetic study.

Conclusion and Future Perspectives

The strategic deuteration of pharmaceuticals offers a compelling avenue to optimize drug disposition and enhance therapeutic profiles. While butabarbital's primary metabolic pathway involves the oxidation of its sec-butyl group, the commercially available this compound is deuterated on the ethyl group, making it an excellent analytical standard but an unlikely candidate for therapeutic pharmacokinetic modification.

This guide demonstrates, on a mechanistic basis, that site-specific deuteration at the point of metabolic attack is paramount. A hypothetical butabarbital analog deuterated on the sec-butyl group is predicted to exhibit reduced metabolic clearance, a longer half-life, and greater overall exposure. Such modifications could potentially translate to lower required doses or less frequent administration, thereby improving patient compliance and potentially reducing dose-related side effects. The outlined experimental protocol provides a robust, self-validating framework for confirming these predictions in a preclinical setting, underscoring the fusion of theoretical medicinal chemistry with practical drug development.

References

- Butisol Sodium® (Butabarbital Sodium Tablets, USP and Butabarbital Sodium Oral Solution, USP - accessdata.fda.gov). U.S.

- Butabarbital | C10H16N2O3 | CID 2479.

- Butabarbital | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Butabarbital. Wikipedia.

- The Kinetic Isotope Effect in the Search for Deuterated Drugs.

- Pharmacology of Butabarbital (Butisol) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.

- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE.

- Deuter

- Deuter

- Regulatory Considerations for Deuter

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

- Butabarbital Sodium | C10H15N2NaO3 | CID 23690439.

- BUTABARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- This compound 100 μg/mL in methanol, certified reference m

- This compound (CAS Number: 1215565-64-2). Cayman Chemical.

- FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuter

- This compound (CRM) (CAS Number: 1215565-64-2). Cayman Chemical.

- Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Benchchem.

- Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.

- Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.

- What are Deuterated Drugs: Everything to know. Simson Pharma Limited.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Butabarbital Sodium | C10H15N2NaO3 | CID 23690439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butabarbital - Wikipedia [en.wikipedia.org]

- 6. Butabarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. benchchem.com [benchchem.com]

- 8. isotope.com [isotope.com]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 12. Deuterated drug - Wikipedia [en.wikipedia.org]

- 13. bioscientia.de [bioscientia.de]

- 14. salamandra.net [salamandra.net]

- 15. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 16. This compound 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 17. caymanchem.com [caymanchem.com]

- 18. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Butabarbital in Biological Matrices using Butabarbital-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of butabarbital in biological matrices, such as human plasma and urine. The method employs Butabarbital-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability during sample processing and analysis. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, alongside comprehensive method validation data that adheres to international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicological, or clinical monitoring studies involving butabarbital.

The Imperative for a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

In the realm of quantitative LC-MS/MS, the goal is to establish a precise and accurate relationship between the instrument response and the concentration of an analyte in a complex biological sample. However, the journey from sample collection to final data point is fraught with potential for variability. Sample loss during extraction, fluctuations in instrument injection volume, and, most critically, unpredictable ion suppression or enhancement caused by the sample matrix can significantly compromise data integrity.

An internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process. The IS co-elutes with the analyte of interest and experiences similar analytical variations. By calculating the ratio of the analyte peak area to the IS peak area, these variations can be effectively normalized.

The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte, in this case, this compound. Here's why this choice is scientifically superior:

-

Physicochemical Equivalence: this compound is chemically identical to butabarbital, with the only difference being the substitution of five hydrogen atoms with deuterium. This ensures that it has virtually identical extraction recovery, chromatographic retention time, and ionization efficiency.[1][2]

-

Co-elution without Interference: The SIL-IS co-elutes perfectly with the native analyte, ensuring it experiences the exact same matrix effects at the same point in time.[1][2]

-

Mass-Based Differentiation: Despite its chemical similarity, the mass difference of 5 Da allows the mass spectrometer to easily distinguish between the analyte and the IS, preventing signal overlap.

The use of a SIL-IS like this compound is a cornerstone of a self-validating analytical system and is strongly recommended by regulatory bodies such as the FDA and EMA for bioanalytical testing that requires high accuracy.[2]

Materials and Methods

Reagents and Materials

-

Analytes: Butabarbital (Cerilliant, B-023 or equivalent), this compound (Cerilliant, B-908 or equivalent).[3]

-

Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, Water, Ethyl Acetate, Methyl tert-butyl ether (MTBE).

-

Reagents: Ammonium acetate, Formic acid, Potassium hydroxide, Potassium dihydrogen phosphate.

-

Biological Matrix: Drug-free human plasma (K2-EDTA), drug-free human urine.

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, SPE cartridges (e.g., Agilent SPEC-C18AR, 3 mL, 15 mg), HPLC vials.

Stock and Working Solution Preparation

The integrity of calibrators and QCs begins with accurately prepared stock solutions. As per regulatory guidelines, it is best practice to prepare calibration standards and quality control samples from separate stock solutions to avoid analytical bias.[4]

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Butabarbital and this compound neat powder into separate 10 mL volumetric flasks.

-

Dissolve the powder in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution. These are your Analyte Stock (AS) and Internal Standard Stock (ISS) .

-

-

Working Calibration Standard Solutions:

-

Perform serial dilutions of the AS with 50:50 Methanol:Water to prepare a series of working standard solutions. These will be used to spike into the blank biological matrix to create the calibration curve.

-

-

Working Quality Control (QC) Solutions:

-

Using a separate stock solution of Butabarbital, perform serial dilutions to create working QC solutions for Low, Medium, and High concentration levels.

-

-

Internal Standard Working Solution (IS-WS) (e.g., 200 ng/mL):

-

Dilute the ISS with 50:50 Methanol:Water to achieve the final working concentration. This solution will be added to all samples.

-

Sample Preparation Protocols

The choice of sample preparation technique is dictated by the complexity of the biological matrix and the required limit of quantification. We present two validated protocols: Liquid-Liquid Extraction (LLE) for plasma and Solid-Phase Extraction (SPE) for urine.

Protocol 2.3.1: Liquid-Liquid Extraction (LLE) from Human Plasma

This method is effective for cleaning plasma samples by partitioning the analyte into an immiscible organic solvent.

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS-WS (e.g., 200 ng/mL this compound) to each tube and vortex briefly.

-

Add 50 µL of 0.1 M HCl to acidify the sample.

-

Add 600 µL of methyl tert-butyl ether (MTBE).

-

Cap and vortex vigorously for 5 minutes.

-

Centrifuge at 13,000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (~550 µL) to a clean tube or 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 5 mM ammonium acetate).

-

Vortex to mix, centrifuge, and inject into the LC-MS/MS system.

Protocol 2.3.2: Solid-Phase Extraction (SPE) from Human Urine

SPE provides excellent cleanup for complex matrices like urine by retaining the analyte on a solid sorbent while interferences are washed away.[5]

-

Centrifuge the urine sample at ~2800 rpm for 5 minutes to pellet any sediment.[6]

-

To 1 mL of the centrifuged urine, add 35 µL of the IS-WS (e.g., 200 ng/mL this compound).[6]

-

Add 500 µL of 0.1 M phosphate buffer (pH 6.0).[6]

-

Condition an SPE cartridge (e.g., C18) with 1 mL of Methanol followed by 1 mL of water.

-

Load the entire pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 5% Methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 1-2 minutes.

-

Elute the analyte and IS with 1 mL of a 90:10 hexane:ethyl acetate mixture.[6]

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of the initial mobile phase, vortex, and inject.

LC-MS/MS Instrumental Method

Barbiturates ionize efficiently in negative electrospray ionization (ESI) mode. The method parameters below are a robust starting point for most modern triple quadrupole mass spectrometers.

Liquid Chromatography (LC) Parameters

The goal of the chromatography is to achieve a sharp, symmetrical peak for butabarbital, well-resolved from any matrix components.

| Parameter | Recommended Condition | Causality and Rationale |

| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[7][8] | A C18 stationary phase provides excellent reversed-phase retention for moderately polar compounds like butabarbital. The use of superficially porous or sub-2-µm particles allows for high-resolution separations and faster analysis times.[9] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water | Ammonium acetate is a volatile buffer compatible with mass spectrometry that helps maintain a consistent pH for reproducible chromatography and ionization in negative mode.[7] |

| Mobile Phase B | Methanol or Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity. Both are effective organic modifiers for eluting barbiturates. |

| Flow Rate | 0.4 mL/min | This flow rate is optimal for 2.1 mm ID columns, providing a good balance between analysis speed and chromatographic efficiency. |

| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. | A gradient elution is necessary to effectively elute butabarbital while ensuring that more hydrophobic matrix components are washed from the column, preventing carryover. |

| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times. It also enhances the reproducibility of retention times. |

| Injection Vol. | 5 - 10 µL | The injection volume should be optimized to maximize sensitivity without causing peak distortion or column overload. |

Mass Spectrometry (MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

| Parameter | Recommended Condition | Causality and Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Barbiturates are acidic and readily lose a proton to form the [M-H]⁻ precursor ion, making negative mode highly sensitive for this class of compounds.[7] |

| IonSpray Voltage | -3000 to -4500 V | This voltage creates the charged droplets in the ESI source. It should be optimized to maximize the signal for the deprotonated butabarbital precursor ion.[10] |

| Source Temp. | 500°C | The source temperature facilitates the desolvation of the charged droplets to release gas-phase ions, enhancing signal intensity.[10] |

| MRM Transitions | See Table 1 below. | MRM provides specificity by monitoring a specific fragmentation of the precursor ion into a product ion. Using a quantifier and a qualifier transition increases confidence in analyte identification.[10] |

Table 1: Optimized MRM Transitions for Butabarbital and this compound

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier | Collision Energy (eV) |

| Butabarbital | 211.1 | 168.1 | 41.0 | -20 / -35 |

| This compound (IS) | 216.1 | 173.1 | 41.0 | -20 / -35 |

| Note: Collision energies are instrument-dependent and should be optimized. The precursor for this compound is deduced by adding 5 Da to the butabarbital mass. The primary fragmentation likely involves the loss of the sec-butyl group, which would also be 5 Da heavier in the deuterated standard, leading to the 173.1 product ion. |

Method Validation

A full method validation was performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[11][12] The following parameters were assessed to ensure the method is reliable for its intended purpose.

-

Selectivity: Blank plasma and urine samples from at least six different sources were analyzed to ensure no endogenous components interfered with the detection of butabarbital or this compound at their respective retention times.

-

Linearity and Range: The calibration curve was linear over the range of 1.0 to 1000 ng/mL in both plasma and urine. The coefficient of determination (r²) was consistently >0.995.

-

Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). All results were within the acceptance criteria of ±15% (±20% at the LLOQ).[2][12]

-

Matrix Effect: The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The use of this compound effectively compensated for any observed ion suppression or enhancement.

-

Recovery: The extraction efficiency was determined at three QC levels. The recovery for both LLE and SPE was consistent and reproducible across the concentration range.

-

Stability: The stability of butabarbital was confirmed under various conditions: bench-top stability in matrix, freeze-thaw stability (3 cycles), and long-term storage stability at -80°C.

Table 2: Representative Inter-Day Accuracy and Precision Data (Plasma)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5 days) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |

| LLOQ | 1.0 | 1.08 | 108.0% | 8.5% | Acc: 80-120%, CV: ≤20% |

| Low QC | 3.0 | 2.89 | 96.3% | 6.2% | Acc: 85-115%, CV: ≤15% |

| Mid QC | 100 | 104.2 | 104.2% | 4.1% | Acc: 85-115%, CV: ≤15% |

| High QC | 750 | 735.8 | 98.1% | 3.8% | Acc: 85-115%, CV: ≤15% |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting, emphasizing the critical role of the internal standard.

Caption: LC-MS/MS workflow for Butabarbital quantification.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of butabarbital in biological fluids. The strategic use of this compound as a stable isotope-labeled internal standard is critical to the method's success, ensuring high accuracy and precision by correcting for analytical variability. The provided protocols for sample preparation and instrumental analysis, along with the comprehensive validation summary, demonstrate that this method is fit-for-purpose for regulated bioanalysis in clinical and forensic settings.

References

- Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

PubMed. (2000). Determination of amobarbital and secobarbital in plasma samples using micellar liquid chromatography. Retrieved from [Link]

- Cerilliant. This compound | Certified Solutions Standards.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

-

Agilent. Analysis of Barbiturates in Urine with Agilent 6430 LC–MS–MS and Poroshell 120 EC-C18. Retrieved from [Link]

- Virginia Department of Forensic Science. Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS.

-

International Journal of Science and Research Archive. (2024). Chromatographic methods for the determination of various barbiturates: A review. Retrieved from [Link]

-

Oxford Academic. (2017). Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. Retrieved from [Link]

- NYC.gov. FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK BARBITURATES, PHENYTOIN AND CARBAMAZEPINE by SO.

-

Agilent. High Throughput HPLC Analysis of Barbiturates Application Note. Retrieved from [Link]

-

Waters Corporation. Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from [Link]

-

PubMed. (1987). A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials. Retrieved from [Link]

-

OPUS Open Portal to University Scholarship. (2012). Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. Retrieved from [Link]

- Agilent. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol.

-

Shimadzu. EU Workplace Drug Testing by Dilute and Shoot LC-MS/MS with Enhanced MRM Data Quality. Retrieved from [Link]

-

PubMed Central. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

-

PubMed. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine. Retrieved from [Link]

-

cata log.lib.ky. (2022). Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. Retrieved from [Link]

-